4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Description
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (CAS: 13250-97-0) is a naphthyridine derivative characterized by a hydroxy group at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 3 (Figure 1). Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The compound serves as a structural template for antimicrobial, antitumor, and cardiovascular agents, with its activity influenced by substituent variations on the naphthyridine core .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJTTWIMQIGVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927709 | |
| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-97-0, 13317-11-8 | |
| Record name | nor-Nalidixic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13317-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013317118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13250-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reagents and Conditions
| Component | Details |
|---|---|
| Base | Potassium hydroxide (KOH) or sodium hydroxide (NaOH) |
| Solvent | Ethanol/water mixture (e.g., 4:1 or 5:1 ratio) |
| Temperature | Reflux (70–100°C) |
| Reaction Time | 2 hours to overnight |
| Workup | Acidification with HCl, followed by precipitation and recrystallization |
Procedure
-
Ester Synthesis : Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is synthesized via alkylation or Gould–Jacobs cyclization (see Section 3).
-
Hydrolysis : The ester is dissolved in an ethanol/water mixture with KOH/NaOH. The solution is refluxed to facilitate ester hydrolysis.
-
Acidification : The reaction mixture is cooled, and concentrated HCl is added to precipitate the carboxylic acid.
-
Purification : The precipitate is filtered, washed with water and organic solvents (e.g., acetone, ether), and dried.
Example from Literature
In a representative synthesis, ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (26.8 g) was hydrolyzed with 10% aqueous KOH (145 mL) in ethanol/water. After refluxing for 2 hours, the mixture was acidified with HCl, yielding 21.0 g (78.4%) of 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
Data Table: Hydrolysis Conditions and Yields
Alternative Synthetic Pathways
Gould–Jacobs Reaction for Core Synthesis
For compounds lacking the ethyl ester precursor, the naphthyridine core is synthesized via the Gould–Jacobs reaction:
-
Condensation : Aminopyridine derivatives (e.g., 2-methylpyridine) react with diethyl ethoxymethylenemalonate.
-
Cyclization : Heating the intermediate with acetic anhydride or in diphenyl ether yields the naphthyridine ester.
-
Hydrolysis : The ester is hydrolyzed to the carboxylic acid as described above.
This method is critical for constructing the core structure but requires subsequent functionalization.
Reaction Optimization and Challenges
Key Factors Influencing Yield
| Factor | Impact |
|---|---|
| Base Strength | Stronger bases (e.g., KOH) enhance hydrolysis rates but may degrade sensitive substrates. |
| Solvent Ratio | Higher ethanol content improves solubility, while excess water slows reaction kinetics. |
| Purification | Recrystallization from methanol/water or isopropyl alcohol ensures >95% purity. |
Case Study: Scale-Up Challenges
In industrial settings, maintaining reflux temperatures (70–100°C) and preventing side reactions (e.g., decarboxylation) are critical. For example, prolonged reflux (>24 hours) may reduce yields due to thermal degradation.
Purification and Characterization
| Step | Details |
|---|---|
| Recrystallization | Methanol/water (4:1 or 5:1) or isopropyl alcohol |
| Melting Point | 278–280°C (decomposition) |
| Spectroscopic Data | ¹H NMR : Aromatic protons at δ 8.02–9.11 ppm; ester quartets at δ 4.40–4.50 ppm. IR : C=O stretch at 1680–1700 cm⁻¹. |
Research Findings and Applications
Antimicrobial Derivatives
The carboxylic acid serves as a precursor for nalidixic acid derivatives, which exhibit bacteriostatic activity against Clostridium welchii.
Chemical Reactions Analysis
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid lies in its antibacterial properties . Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains, including those resistant to conventional antibiotics.
Case Studies and Findings:
- A study highlighted the synthesis of various derivatives of naphthyridine, which demonstrated potent antibacterial effects against Staphylococcus , Pseudomonas aeruginosa , and other resistant strains. The compound's derivatives were found to be more effective than established antibiotics such as ciprofloxacin and ofloxacin .
- Specifically, 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-4-oxo-1,8-naphthyridine-3-carboxylic acid showed superior activity against antibiotic-resistant strains .
Molecular Interactions and Spectroscopic Studies
The molecular structure and interactions of this compound have been extensively studied using quantum chemical methods and spectroscopic techniques.
Spectroscopic Analysis:
- Vibrational analysis through FTIR and Raman spectroscopy has been conducted to understand the molecular dynamics of the compound. These studies utilized Density Functional Theory (DFT) calculations to interpret the spectral data accurately .
- The intermolecular hydrogen bonding interactions were characterized, providing insights into the compound's stability and reactivity in different environments .
Therapeutic Potential
The therapeutic potential of this compound extends beyond its antibacterial properties. Its derivatives are being explored for their effectiveness as antitubercular agents and in treating other infectious diseases.
Research Insights:
- Compounds derived from this naphthyridine have shown promise against multidrug-resistant tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid in preclinical models .
- The structural modifications of naphthyridine derivatives are being investigated to enhance their bioactivity and reduce toxicity while maintaining efficacy against resistant pathogens.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity . The naphthyridine core can also participate in π-π stacking interactions, further influencing its biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pharmacological and physicochemical properties of 1,8-naphthyridine derivatives depend on substituents at positions 1, 4, 5, 6, and 6. Below is a comparative analysis:
Table 1: Structural and Functional Differences Among Key Naphthyridine Derivatives
Key Observations:
Position 1 : Alkyl groups (e.g., ethyl in nalidixic acid) enhance metabolic stability but reduce solubility. The absence of substitution in the target compound may increase polarity .
Position 4 : Hydroxy groups (target compound) vs. oxo groups (nalidixic acid) alter electronic properties, affecting binding to enzymatic targets like DNA gyrase .
Position 7: Methyl (target compound) vs. cycloalkylamino (BMY 43748) groups modulate lipophilicity and target affinity. Larger substituents often improve potency but may reduce bioavailability .
Pharmacological and Mechanistic Differences
Antibacterial Activity:
- Enoxacin: Fluorine at C6 enhances membrane permeability, broadening activity to Gram-positive strains .
Antitumor Activity:
- AG-7352: Unsubstituted C6 and aminopyrrolidine at C7 confer cytotoxicity against P388 leukemia (IC₅₀: 0.12 µM) .
- Target compound : Methyl at C7 may limit antitumor efficacy compared to bulkier substituents .
Cardiovascular Effects:
- 4-Amino-7-methyl derivatives: Inhibit (Na⁺ + K⁺)-ATPase at nanomolar concentrations, mimicking cardiac glycosides but with lower toxicity .
Metabolic and Stability Profiles
- Nalidixic acid : Metabolized by Penicillium adametzii to 7-hydroxymethyl derivatives, reducing antibacterial activity .
- Fluoroquinolones: Fluorine at C6 slows oxidative metabolism, prolonging half-life .
- Target compound : Hydroxy group at C4 may increase susceptibility to glucuronidation, limiting oral bioavailability .
Biological Activity
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 192.18 g/mol. The compound features a hydroxyl group at the 4-position, a methyl group at the 7-position, and a carboxylic acid functional group, contributing to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) and other tumor cells with IC50 values ranging from 2.4 to 31.8 μM depending on structural modifications .
- Antibacterial Properties : The compound has been investigated for its potential role in inhibiting bacterial growth. Naphthyridine derivatives are often studied for their antibacterial properties, making them candidates for developing new antibacterial drugs .
- Mechanism of Action : The proposed mechanism involves interaction with specific biological targets such as thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance and cancer cell survival. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antitumor Activity
A study investigated the effects of various naphthyridine derivatives on NSCLC cells. The results indicated that compounds similar to this compound exhibited potent antitumor activity through mechanisms involving increased reactive oxygen species (ROS) production and DNA damage response .
Case Study 2: Antibacterial Properties
Another research effort focused on the antibacterial potential of naphthyridine derivatives against common pathogens. The findings suggested that these compounds could serve as effective agents in combating bacterial infections due to their ability to disrupt bacterial cell wall synthesis .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives?
The synthesis typically involves sequential reactions starting from 2-aminopyridine. Key steps include:
- Condensation with diethoxyethylmaleate at 120–130°C to form intermediates.
- Cyclization in diphenyl ether at 240–250°C to generate the naphthyridine core.
- Functionalization via amidation or esterification using NaH in DMF, followed by reflux with NaOH/EtOH for hydrolysis .
- Final products are purified via recrystallization (e.g., petroleum ether) or precipitation, achieving yields of 75–76% and high purity validated by NMR, IR, and HRMS .
Q. How are logP and logS values predicted for this compound, and why are they critical in drug design?
logP (lipophilicity) and logS (aqueous solubility) are calculated using predictive tools like ILOGP, XLOGP3, and SILICOS-IT.
- Optimal logP values (1–3) ensure membrane permeability, while logS (-1 to -4) correlates with bioavailability. Poor solubility (<-4) may necessitate structural modifications (e.g., adding polar substituents) .
- For example, halogenated derivatives (e.g., chloro-substituted analogs) exhibit improved solubility and absorption due to balanced hydrophilicity .
Q. What in silico tools are used to predict biological activity profiles?
PASS (Prediction of Activity Spectra for Substances) software evaluates potential bioactivity:
- Predicts pharmacological effects (e.g., antihistaminic, anti-asthmatic) and adverse outcomes (mutagenicity, embryotoxicity).
- Key parameters: Pa (probability of activity) and Pi (probability of inactivity). For instance, compound 5a1 showed Pa > 0.7 for H1 receptor antagonism, aligning with experimental data .
Advanced Research Questions
Q. How can structural modifications at the 3-carboxylic acid position enhance H1 receptor antagonism?
Substitutions at the 3-position significantly modulate activity:
- Amidation with cyclic amines (e.g., pyrrolidine or piperazine) improves binding to H1R via hydrogen bonding with Asp107 and Tyr431 (2.84–3.18 Å interactions) .
- Aromatic amines (e.g., pyridinyl) enhance activity, as seen in 5a1 (61.45% histamine protection vs. 52–58% for others) .
- Chlorine substitution at the 7-position (5a3 ) increases potency due to hydrophobic interactions in the receptor pocket .
Q. How do conflicting data on sedation potential arise, and how can they be resolved?
Sedation is linked to blood-brain barrier (BBB) penetration. While most derivatives show <10% sedation (vs. 30% for chlorpheniramine), compounds with TPSA < 80 Ų (e.g., 5a9 , 5b9 ) may cross the BBB due to lower polarity.
Q. What molecular docking strategies validate H1 receptor binding affinity?
Docking studies (e.g., AutoDock Vina) use the H1R crystal structure (PDB: 3RZE):
- Ligand binding energy (LBE) ranges from -7.1 to -10.6 kcal/mol, correlating with in vivo activity.
- 5a1 (LBE = -10.6 kcal/mol) forms three hydrophilic interactions (Asp107, Ser111, Tyr431), mirroring azelastine’s binding mode .
- Discrepancies between docking scores and experimental IC50 values may arise from solvation effects, requiring MD simulations for refinement .
Q. How do ADME predictions guide lead optimization for this compound class?
SwissADME analysis identifies:
- Bioavailability radar : Optimal logP (2.5–3.5), TPSA (80–120 Ų), and molar refractivity (70–110) ensure drug-likeness .
- GI absorption : Halogenated derivatives (e.g., 5b2 ) show >90% absorption due to moderate logP and TPSA.
- BBB permeability : Compounds with TPSA > 140 Ų (e.g., 5a10 ) are excluded from CNS targeting .
Methodological Considerations
Q. What experimental controls are essential when assessing antihistaminic activity in guinea pig models?
- Positive controls : Chlorpheniramine maleate (standard H1 antagonist) and cetirizine (non-sedative reference).
- Negative controls : Vehicle (e.g., saline) to baseline tracheal contraction responses.
- Endpoint : Histamine-induced bronchoconstriction inhibition (%) is measured via tracheal strip assays .
Q. How can conflicting logP predictions from different software be reconciled?
Discrepancies arise from algorithm biases (e.g., atom-based vs. fragment-based calculations).
- Validation : Compare experimental logP (via shake-flask method) with computed values.
- Consensus approach : Use averaged logP from ≥3 tools (e.g., XLOGP3, WLOGP, ILOGP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
